molecular formula C15H11Cl2NO3 B5774828 1,2-dichloro-4-{[2-(2-nitrovinyl)phenoxy]methyl}benzene

1,2-dichloro-4-{[2-(2-nitrovinyl)phenoxy]methyl}benzene

Cat. No. B5774828
M. Wt: 324.2 g/mol
InChI Key: CFNNMVRTSCIHLM-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-dichloro-4-{[2-(2-nitrovinyl)phenoxy]methyl}benzene is a chemical compound that is commonly referred to as nitrofen. It is a herbicide that is used to control weeds in agricultural fields. Nitrofen was first introduced in the 1960s and was widely used until the 1980s when it was banned due to its toxic effects on the environment and human health. Despite its ban, nitrofen continues to be of interest to scientists due to its unique chemical properties and potential applications in scientific research.

Scientific Research Applications

Chemical Structure Analysis

  • The study of different chemical structures, including various chloro- and nitro-substituted benzenes, provides insights into the molecular configurations and interactions of similar compounds. For instance, the analysis of trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors reveals structural features like dihedral angles and atomic distances, which can be relevant for understanding the physical and chemical properties of similar compounds, such as 1,2-dichloro-4-{[2-(2-nitrovinyl)phenoxy]methyl}benzene (Li et al., 2005).

Material Synthesis and Properties

  • Synthesizing and characterizing new materials using benzene derivatives is a common research theme. For instance, the synthesis and characterization of various metallic phthalocyanines starting from similar compounds offer insights into potential applications in material science (Yazıcı et al., 2015).

Crystal Structure and Hydrogen Bonding

  • Research on the crystal structure of benzene derivatives provides knowledge about molecular interactions, such as hydrogen bonding, which is essential for understanding the chemical behavior of these compounds (Medjroubi et al., 2017).

Polymer Science Applications

  • Benzene derivatives are often used in polymer science. For instance, aromatic polyamides derived from bis(aminophenoxy)benzene and various aromatic dicarboxylic acids have been studied for their solubility and mechanical properties, suggesting potential applications of similar benzene derivatives in polymer synthesis (Yang et al., 1996).

properties

IUPAC Name

1,2-dichloro-4-[[2-[(E)-2-nitroethenyl]phenoxy]methyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2NO3/c16-13-6-5-11(9-14(13)17)10-21-15-4-2-1-3-12(15)7-8-18(19)20/h1-9H,10H2/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFNNMVRTSCIHLM-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C[N+](=O)[O-])OCC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/[N+](=O)[O-])OCC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,2-dichloro-4-{[2-(2-nitrovinyl)phenoxy]methyl}benzene
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1,2-dichloro-4-{[2-(2-nitrovinyl)phenoxy]methyl}benzene
Reactant of Route 3
1,2-dichloro-4-{[2-(2-nitrovinyl)phenoxy]methyl}benzene

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